Halocortolone
Overview
Description
Halocortolone is a synthetic glucocorticoid corticosteroid.
Preparation Methods
The synthesis of Halocortolone involves several steps, starting from the basic steroid structure. The synthetic route typically includes:
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the steroid backbone.
Hydroxylation: Addition of hydroxyl groups to the steroid structure.
Methylation: Introduction of methyl groups to enhance the compound’s stability and activity.
Industrial production methods for this compound would involve large-scale chemical synthesis using these steps, ensuring high purity and yield through optimized reaction conditions.
Chemical Reactions Analysis
Halocortolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones under specific conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying steroid chemistry and reactions.
Biology: Investigating its effects on cellular processes and gene expression.
Medicine: Potential use as an anti-inflammatory agent due to its glucocorticoid activity.
Industry: Possible applications in the synthesis of other steroid-based compounds.
Mechanism of Action
Halocortolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of these receptors, which then translocate to the nucleus and modulate gene expression. The changes in gene expression result in anti-inflammatory and immunosuppressive effects, making it useful in treating various inflammatory conditions .
Comparison with Similar Compounds
Halocortolone is similar to other synthetic glucocorticoids like hydrocortisone and prednisolone. its unique halogenation pattern (chlorine and fluorine atoms) and specific hydroxylation and methylation make it distinct. These modifications can enhance its stability, potency, and specificity compared to other glucocorticoids .
Similar Compounds
- Hydrocortisone
- Prednisolone
- Dexamethasone
These compounds share a similar steroid backbone but differ in their specific functional groups and halogenation patterns.
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6,11-difluoro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O3/c1-11-6-13-14-8-16(24)15-7-12(27)4-5-21(15,3)22(14,23)18(25)9-20(13,2)19(11)17(28)10-26/h4-5,7,11,13-14,16,18-19,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRXSOUHUFBPQC-RFPWEZLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)F)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)F)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043241 | |
Record name | Halocortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24320-27-2 | |
Record name | (6α,11β,16α)-9-Chloro-6,11-difluoro-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24320-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halocortolone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024320272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halocortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOCORTOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9TL048W82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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